Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group
Preparation Methods
The synthesis of Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with pyrrolidine to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable catalyst to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azide or nitrile derivatives, respectively.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, azides, and nitriles.
Scientific Research Applications
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate: This compound has a bromine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom instead of bromine can influence the reactivity and interactions of the compound.
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate: The fluorine atom can impart unique electronic and steric effects, affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.
Biological Activity
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a bromophenyl group. The molecular formula is C12H12BrN with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 150 |
Enterococcus faecalis | 75 |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes, potentially targeting bacterial enzymes or receptors.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The cytotoxic effects are attributed to the compound's ability to interfere with cell cycle progression and promote cell death through apoptosis pathways.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The bromophenyl group enhances binding affinity to various enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may interact with cell surface receptors, altering signaling pathways involved in cell proliferation and survival.
- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting its potential as a therapeutic agent for treating infections caused by resistant strains.
- Anticancer Research : In a controlled laboratory setting, the compound was tested on A549 cells. Results showed a dose-dependent reduction in cell viability, with IC50 values around 30 µM. Further analysis revealed that the compound activates caspase pathways, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Notable Features |
---|---|
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate | Different bromine position; altered biological profile |
Methyl(3S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | Stereochemical variations may influence activity |
Methyl(3R)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | Potential for different reactivity patterns |
These comparisons highlight how structural modifications can influence biological activity and pharmacological profiles.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3 |
InChI Key |
KGPOWXUHIZISAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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